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1H NMR spectrum analysis of isopropyl formate
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Compound of Interest

Compound Name: Isopropyl formate

cat. No.: B1221721

Spectral Data Analysis of Isopropyl Formate

The 1H NMR spectrum of isopropyl formate is characterized by three distinct signals, each
corresponding to a unique proton environment in the molecule. The chemical shifts (d), splitting
patterns (multiplicity), coupling constants (J), and integration values are summarized in the
table below.

Table 1: 1H NMR Spectral Data for Isopropyl Formate

. . . Coupling
Signal Chemical Shift o ] ]
. . Multiplicity Integration Constant (J) in
Assignment (3) in ppm
Hz

a (Formyl Proton, )

~8.02 Singlet (s) 1H N/A
-OCHO)
b (Methine
Proton, - ~5.14 Septet (sept) 1H ~6.3
CH(CH:)2)
¢ (Methyl
Protons, - ~1.28 Doublet (d) 6H ~6.3
CH(CHs)2)

The formate proton (a) appears as a singlet at approximately 8.02 ppm because it has no
adjacent protons to couple with.[1][2] The methine proton (b) of the isopropyl group resonates
as a septet around 5.14 ppm, a result of being coupled to the six equivalent protons of the two
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methyl groups (n+1=7).[1][2] Conversely, the six equivalent methyl protons (c) appear as a
doublet at about 1.28 ppm due to coupling with the single methine proton (n+1=2).[1][2] The
integration ratio of 1:1:6 for signals a, b, and c, respectively, confirms the proton count for each
unique environment in the isopropyl formate molecule.[1][2]

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines the methodology for acquiring a high-resolution 1H NMR
spectrum of isopropyl formate.

2.1. Sample Preparation

Sample Purity: Ensure the isopropyl formate sample is of high purity to avoid signals from
impurities that may complicate spectral analysis.

» Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the spectrum.
Deuterated chloroform (CDCIs) is a common and suitable choice for isopropyl formate.[2]

» Concentration: Prepare the sample by dissolving approximately 5-25 mg of isopropyl
formate in 0.6-0.7 mL of the deuterated solvent.[1] For a liquid sample like isopropyl
formate, a concentration of around 1-5% (v/v) is typically sufficient.

 NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.[3][4]

« Filtration: To remove any particulate matter that can degrade spectral resolution, filter the
sample solution directly into the NMR tube through a Pasteur pipette with a small cotton or
glass wool plug.[1][3]

« Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for
referencing the chemical shift scale to 0 ppm.[2] Modern NMR instruments can often
reference the spectrum to the residual solvent peak.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 1H NMR experiment on a 400 MHz or
500 MHz spectrometer:

e Spectrometer Frequency: 400 or 500 MHz
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e Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds

o Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
o Spectral Width: A spectral width of 10-12 ppm is appropriate.

o Temperature: Standard ambient probe temperature (e.g., 298 K).

2.3. Data Processing

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum via Fourier transformation.

e Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the
pure absorption mode.

» Baseline Correction: A baseline correction is applied to ensure a flat baseline.

o Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual
solvent peak.

 Integration: The relative areas of the signals are determined through integration.

Visualization of Molecular Structure and Spin-Spin
Coupling

The following diagrams illustrate the structure of isopropyl formate and the spin-spin coupling
interactions that give rise to the observed splitting patterns in the 1H NMR spectrum.
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Structure of Isopropyl Formate
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Caption: Molecular structure of isopropyl formate with protons in unique chemical
environments labeled (a, b, c).
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Spin-Spin Coupling in Isopropyl Formate
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Caption: Diagram illustrating the spin-spin coupling interaction between the methine proton (b)
and the methyl protons (c).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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